N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide
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Overview
Description
N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide is a member of benzothiazoles.
Scientific Research Applications
Antibacterial Activities
N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide and its derivatives have demonstrated significant antibacterial properties. A study by Ikpa, Onoja, and Okwaraji (2020) synthesized hybrid compounds coupling sulphonamide and benzothiazole, showing improved antibacterial properties against various bacterial strains including Escherichia coli (Ikpa, Onoja, & Okwaraji, 2020).
Antimicrobial Agents
Further research emphasizes the potential of benzothiazole derivatives as antimicrobial agents. Alsarahni et al. (2017) designed and synthesized amino acetylenic and thiocarbonate derivatives of 2-mercaptobenzothiazole, which exhibited high antimicrobial activity against Pseudomonas aeruginosa and Candida albicans (Alsarahni et al., 2017).
Antifungal and Anthelmintic Activity
In addition to antibacterial properties, these compounds have been shown to possess antifungal and anthelmintic activities. Amnerkar, Bhongade, and Bhusari (2015) synthesized a series of benzothiazole derivatives that demonstrated moderate to excellent antimicrobial activity against various bacterial and fungal strains, as well as good anthelmintic activity (Amnerkar, Bhongade, & Bhusari, 2015).
Corrosion Inhibitors
Interestingly, benzothiazole derivatives have also been used as corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives that exhibited a significant inhibitory effect against steel corrosion in acidic solutions (Hu et al., 2016).
properties
Product Name |
N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide |
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Molecular Formula |
C14H11N3OS3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3OS3/c1-8-4-5-9-11(7-8)21-14(15-9)17-13(19)16-12(18)10-3-2-6-20-10/h2-7H,1H3,(H2,15,16,17,18,19) |
InChI Key |
NZHMXRNRVISYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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